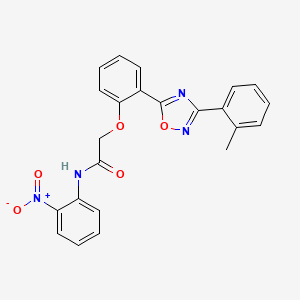![molecular formula C20H24N2O3S B7711227 2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide CAS No. 444110-65-0](/img/structure/B7711227.png)
2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide
描述
2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide, commonly known as MBP, is a chemical compound that has been extensively used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of MBP is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. MBP has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been reported to inhibit the activity of ornithine decarboxylase, which is involved in the synthesis of polyamines.
Biochemical and Physiological Effects
MBP has been reported to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. Furthermore, MBP has been reported to reduce the levels of reactive oxygen species, which are involved in oxidative stress. MBP has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
MBP has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been reported to have low toxicity, making it suitable for in vitro and in vivo studies. However, MBP has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of MBP. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Furthermore, it would be interesting to investigate the structure-activity relationship of MBP and synthesize analogs with improved properties. Finally, it would be useful to develop new methods for the synthesis of MBP with higher yield and purity.
Conclusion
In conclusion, MBP is a sulfonamide derivative that has been extensively used in scientific research for its various applications. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. MBP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MBP, including further investigation of its mechanism of action and potential therapeutic applications.
合成方法
MBP has been synthesized using various methods, including the reaction of 4-methylbenzylamine and p-toluenesulfonyl chloride, followed by the reaction with N-phenylacetamide. Another method involves the reaction of p-toluenesulfonyl chloride with 4-methylbenzylamine, followed by the reaction with N-phenylacetamide. The yield of MBP using these methods is reported to be around 60-70%.
科学研究应用
MBP has been extensively used in scientific research for its various applications. It has been studied for its anticancer properties, as it has been reported to inhibit the growth of cancer cells. MBP has also been studied for its anti-inflammatory properties, as it has been reported to reduce inflammation in animal models. Furthermore, MBP has been studied for its antibacterial properties, as it has been reported to inhibit the growth of bacteria.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-17-9-11-18(12-10-17)15-22(16-20(23)21-13-5-6-14-21)26(24,25)19-7-3-2-4-8-19/h2-4,7-12H,5-6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKWPMGOPZJONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138433 | |
| Record name | N-[(4-Methylphenyl)methyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide | |
CAS RN |
444110-65-0 | |
| Record name | N-[(4-Methylphenyl)methyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444110-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methylphenyl)methyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)
